molecular formula C20H21F3N2O B1325617 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone CAS No. 898783-93-2

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

Cat. No.: B1325617
CAS No.: 898783-93-2
M. Wt: 362.4 g/mol
InChI Key: WPVVKVIDYNUOFE-UHFFFAOYSA-N
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Description

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H19F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . Another method involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine, followed by nanofiltration and hydrogen chloride gas treatment to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of nanofiltration membranes and hydrogen chloride gas ensures high purity and yield, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney Nickel, and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzophenone derivatives .

Scientific Research Applications

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline: This compound shares a similar structure but differs in its functional groups and applications.

    4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride: Another related compound used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone is unique due to its combination of a trifluoromethyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVKVIDYNUOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642986
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-93-2
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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